Precision Synthesis of Ethyl 3-amino-3-cyclohexylbutanoate
Precision Synthesis of Ethyl 3-amino-3-cyclohexylbutanoate
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary & Strategic Analysis
Ethyl 3-amino-3-cyclohexylbutanoate (CAS: 1512113-65-3) represents a critical class of sterically constrained
Synthesizing this scaffold presents a specific challenge: constructing a tetrasubstituted carbon center adjacent to a free amine. Standard Michael additions often fail due to steric hindrance. Consequently, this guide details two distinct, high-integrity pathways:
-
The Asymmetric Ellman Route: Utilizing tert-butanesulfinamide for high stereocontrol and mild conditions.
-
The Industrial Ritter Route: A robust, scalable approach utilizing classical Reformatsky chemistry followed by a Ritter-type amination.
Retrosynthetic Analysis
To design a self-validating protocol, we must first deconstruct the target molecule to its stable precursors.
Figure 1: Retrosynthetic disconnection revealing the convergence of Methyl Cyclohexyl Ketone and Ethyl Bromoacetate.
Pathway A: The Asymmetric Ellman Route (High Precision)
This method is the "Gold Standard" for medicinal chemistry, allowing for the isolation of enantiomerically enriched
Phase 1: Sulfinimine Condensation
Objective: Convert Methyl Cyclohexyl Ketone into a reactive N-sulfinyl ketimine.
Mechanism: Ti(OEt)
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under N
. -
Reagents: Charge with Methyl Cyclohexyl Ketone (10.0 mmol), (
)-tert-butanesulfinamide (11.0 mmol), and THF (dry, 0.5 M). -
Catalyst Addition: Add Ti(OEt)
(20.0 mmol) dropwise. Note: The solution will turn slightly yellow. -
Reaction: Reflux at 70°C for 24 hours. Monitor by TLC (EtOAc/Hexanes 3:7). The ketone spot should disappear.
-
Workup: Cool to RT. Pour into a vigorously stirred mixture of brine (20 mL) and EtOAc (20 mL). The titanium salts will precipitate as a white slurry. Filter through a Celite pad.
-
Purification: Flash column chromatography (SiO
, 0-20% EtOAc/Hexanes).-
Yield Expectation: 85-92%.
-
Checkpoint: Verify imine formation via IR (absence of C=O stretch, presence of C=N stretch ~1620 cm
).
-
Phase 2: Aza-Reformatsky Reaction
Objective: Stereoselective formation of the C-C bond. Mechanism: Zinc insertion into ethyl bromoacetate forms the Reformatsky enolate, which attacks the activated sulfinimine.
Protocol:
-
Zinc Activation: In a dry Schlenk flask, activate Zn dust (30.0 mmol) by washing with 1M HCl, water, acetone, and ether, then drying under high vacuum.
-
Initiation: Suspend activated Zn in THF (20 mL). Add TMSCl (0.5 mL) to activate the surface.
-
Addition: Add Ethyl Bromoacetate (15.0 mmol) dropwise at reflux to initiate Reformatsky reagent formation (exothermic).
-
Coupling: Cool the Zn-enolate solution to -78°C (for max diastereoselectivity) or 0°C (for speed). Cannulate the Sulfinimine (from Phase 1, 5.0 mmol in THF) into the Zn mixture.
-
Reaction: Stir for 4-6 hours.
-
Quench: Add saturated NH
Cl. Extract with EtOAc.[2]-
Yield Expectation: 75-85%.[3]
-
Stereocontrol: The bulky tert-butyl group directs the facial attack, typically yielding >90:10 dr.
-
Phase 3: Sulfinyl Deprotection
Objective: Cleave the auxiliary to reveal the free amine. Protocol:
-
Dissolve the intermediate in EtOH (0.2 M).
-
Add 4M HCl in Dioxane (4.0 equiv). Stir at RT for 1 hour.
-
Concentrate in vacuo. Triturate with Et
O to obtain the hydrochloride salt of Ethyl 3-amino-3-cyclohexylbutanoate .
Pathway B: The Scalable Ritter Route (Industrial)
For kilogram-scale synthesis where racemate is acceptable or chiral HPLC separation is planned, this route utilizes cheaper reagents and avoids titanium waste.
Phase 1: Classical Reformatsky
Reaction: Methyl Cyclohexyl Ketone + Ethyl Bromoacetate + Zn
-
Key Insight: Unlike the imine, the ketone is less reactive. Use "Rieke Zinc" or highly activated Zn dust.
-
Product: Ethyl 3-hydroxy-3-cyclohexylbutanoate.
Phase 2: Ritter Reaction
Objective: Convert the tertiary alcohol directly to an amide. Protocol:
-
Reagents: Dissolve the
-hydroxy ester (10 mmol) in Acetonitrile (10 mL) and Acetic Acid (10 mL). -
Acid Catalyst: Cool to 0°C. Add conc. H
SO (30 mmol) dropwise. -
Reaction: Allow to warm to RT and stir for 12 hours. The mechanism involves the formation of a tertiary carbocation stabilized by the cyclohexyl group, which is trapped by acetonitrile.
-
Workup: Pour onto ice. Neutralize with NaHCO
.[2] Extract with DCM.[4] -
Intermediate: Ethyl 3-acetamido-3-cyclohexylbutanoate.
Phase 3: Selective Hydrolysis
Objective: Remove the acetyl group without hydrolyzing the ethyl ester. Protocol:
-
Reagents: Dissolve acetamide in EtOH.
-
Reagent: Add SOCl
(1.5 equiv) carefully (generates anhydrous HCl in situ) or use BF OEt / EtOH reflux. -
Result: The amide cleaves faster than the sterically hindered ester under specific anhydrous acidic conditions, yielding the target amine.
Comparative Data Analysis
| Feature | Pathway A (Ellman) | Pathway B (Ritter) |
| Stereochemistry | High (Enantioselective) | Racemic |
| Step Count | 3 Linear Steps | 3 Linear Steps |
| Cost of Goods | High (Sulfinamide, Ti) | Low (Zn, H2SO4, ACN) |
| Scalability | Moderate (<100g) | High (>1kg) |
| Impurity Profile | Titanium salts, Sulfinamide byproducts | Elimination products (Enoates) |
Visualization of the Ellman Workflow
Figure 2: Step-by-step workflow for the asymmetric synthesis via the Ellman auxiliary.
Safety & Handling
-
Organozinc Reagents: The Reformatsky reagent is moisture sensitive but less pyrophoric than Grignard reagents. However, activated Zinc dust is a fire hazard; dispose of it under water/acid quench.
-
Titanium(IV) Ethoxide: Hydrolyzes rapidly. Causes severe eye irritation. Handle in a fume hood.
-
Thionyl Chloride (if used): Reacts violently with water releasing HCl and SO
.
References
-
Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide". Accounts of Chemical Research, 35(11), 984–995. Link
-
Cogan, D. A.; Liu, G.; Ellman, J. A. (1999). "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines". Tetrahedron, 55(29), 8883-8904. Link
-
Kloetzing, R. J.; Thaler, T.; Knochel, P. (2006). "An Improved Asymmetric Reformatsky Reaction Mediated by (-)-N,N-Dimethylaminoisoborneol". Organic Letters, 8(6), 1125–1128. Link
-
Ocampo, R.; Dolbier, W. R. (2004). "The Reformatsky Reaction in Organic Synthesis". Tetrahedron, 60(42), 9325-9374. Link
-
Reddy, L. R.; Saravanan, P.; Corey, E. J. (2004). "Chiral
-Amino Ester Synthesis via Enantioselective Reformatsky Reaction". Journal of the American Chemical Society, 126(20), 6236-6237. Link
Sources
- 1. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lib.ysu.am [lib.ysu.am]
- 4. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
